Cas no 10283-15-5 (2-Chloro-3,4-dimethylphenol)

2-Chloro-3,4-dimethylphenol structure
2-Chloro-3,4-dimethylphenol structure
Product name:2-Chloro-3,4-dimethylphenol
CAS No:10283-15-5
MF:C8H9OCl
Molecular Weight:156.60946
MDL:MFCD07783169
CID:160503
PubChem ID:247338

2-Chloro-3,4-dimethylphenol 化学的及び物理的性質

名前と識別子

    • Phenol,2-chloro-3,4-dimethyl-
    • 2-chloro-3,4-dimethylphenol
    • 2-Chlor-3,4-dimethylphenol
    • 2-Chlor-asymm.-o-xylenol
    • 2-chloro-3,4-dimethyl-phenol
    • 2-Chloro-3,4-xylenol
    • 3,2-chloro
    • 3,4-Dimethyl-2-chlorophenol
    • 3-Chlor-4-oxy-o-xylol
    • m-chloroxylenol
    • FT-0697074
    • AKOS006286891
    • 3,4-Xylenol, 2-chloro-
    • Z1198174836
    • 10283-15-5
    • DTXSID70289522
    • EN300-221120
    • NSC-76581
    • MGH9XL2YKU
    • Phenol, 2-chloro-3,4-dimethyl-
    • 3, 2-chloro-
    • NSC76581
    • SCHEMBL1157142
    • 2-Chloro-3,4-dimethylphenol
    • MDL: MFCD07783169
    • インチ: InChI=1S/C8H9ClO/c1-5-3-4-7(10)8(9)6(5)2/h3-4,10H,1-2H3
    • InChIKey: LOAXBLCSZPWRHC-UHFFFAOYSA-N
    • SMILES: ClC1C(C)=C(C)C=CC=1O

計算された属性

  • 精确分子量: 156.03400
  • 同位素质量: 156.0341926g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 1
  • 重原子数量: 10
  • 回転可能化学結合数: 0
  • 複雑さ: 116
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.9
  • トポロジー分子極性表面積: 20.2Ų

じっけんとくせい

  • 密度みつど: 1.2±0.1 g/cm3
  • ゆうかいてん: 27.0 °C
  • Boiling Point: 234.6±35.0 °C at 760 mmHg
  • フラッシュポイント: 95.7±25.9 °C
  • PSA: 20.23000
  • LogP: 2.66240
  • じょうきあつ: 0.0±0.5 mmHg at 25°C

2-Chloro-3,4-dimethylphenol Security Information

2-Chloro-3,4-dimethylphenol 税関データ

  • 税関コード:2908199090
  • 税関データ:

    中国税関コード:

    2908199090

    概要:

    HS:2908199090ハロゲン置換基のみを含む他のフェノール類及びフェノール類アルコールの誘導体及びその塩類付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    HS:2908199090。ハロゲン置換基のみを含むポリフェノール又はフェノールアルコールの誘導体及びその塩。付加価値税:17.0%。税金還付率:9.0%。規制条件:なし。最恵国関税:5.5%. 一般関税:30.0%

2-Chloro-3,4-dimethylphenol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM460259-1g
2-chloro-3,4-dimethylphenol
10283-15-5 95%+
1g
$2123 2022-06-14
Enamine
EN300-221120-5.0g
2-chloro-3,4-dimethylphenol
10283-15-5 95%
5g
$5719.0 2023-05-20
TRC
T775708-25mg
2-Chloro-3,4-dimethylphenol
10283-15-5
25mg
$ 365.00 2022-06-02
Enamine
EN300-221120-2.5g
2-chloro-3,4-dimethylphenol
10283-15-5 95%
2.5g
$3865.0 2023-09-16
Enamine
EN300-221120-0.1g
2-chloro-3,4-dimethylphenol
10283-15-5 95%
0.1g
$684.0 2023-09-16
Enamine
EN300-221120-0.25g
2-chloro-3,4-dimethylphenol
10283-15-5 95%
0.25g
$977.0 2023-09-16
Enamine
EN300-221120-5g
2-chloro-3,4-dimethylphenol
10283-15-5 95%
5g
$5719.0 2023-09-16
A2B Chem LLC
AB47443-500mg
2-Chloro-3,4-dimethylphenol
10283-15-5 95%
500mg
$1655.00 2024-04-20
Aaron
AR0036M7-5g
2-chloro-3,4-dimethylphenol
10283-15-5 95%
5g
$7889.00 2023-12-16
Aaron
AR0036M7-50mg
2-Chloro-3,4-dimethylphenol
10283-15-5 95%
50mg
$746.00 2025-01-21

2-Chloro-3,4-dimethylphenol 関連文献

  • 1. The kinetics and mechanisms of aromatic halogen substitution. Part XXXIII. Kinetics and products of chlorination of some aryl acetates
    Peter B. D. de la Mare,Brian N. B. Hannan,Neil S. Isaacs J. Chem. Soc. Perkin Trans. 2 1976 1389

2-Chloro-3,4-dimethylphenolに関する追加情報

Phenol,2-chloro-3,4-dimethyl- (CAS No. 10283-15-5): A Comprehensive Overview in Modern Chemical Research

Phenol,2-chloro-3,4-dimethyl-, identified by its Chemical Abstracts Service number (CAS No. 10283-15-5), is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, characterized by its chloro and dimethyl substituents on a phenolic backbone, has garnered attention due to its versatile applications and structural properties. The compound's unique chemical profile makes it a valuable intermediate in synthesizing various pharmacologically active agents and specialty chemicals.

The structural motif of Phenol,2-chloro-3,4-dimethyl- consists of a benzene ring substituted with two methyl groups at the 3 and 4 positions and a chlorine atom at the 2 position. This arrangement imparts distinct reactivity patterns, making it a useful building block in organic synthesis. The presence of both electron-withdrawing (chloro) and electron-donating (methyl) groups allows for diverse functionalization strategies, which are exploited in the development of novel therapeutic entities.

In recent years, the pharmaceutical industry has shown increasing interest in derivatives of Phenol,2-chloro-3,4-dimethyl-. Its structural framework is conducive to the design of molecules with enhanced binding affinity and metabolic stability. For instance, researchers have utilized this compound as a precursor in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. The chloro substituent facilitates further derivatization through nucleophilic aromatic substitution reactions, while the methyl groups can be modified to introduce additional pharmacophoric elements.

One notable application of Phenol,2-chloro-3,4-dimethyl- is in the development of antiviral agents. The compound's ability to interact with biological targets through hydrophobic and electrostatic interactions has been leveraged in designing molecules that disrupt viral replication cycles. Recent studies have demonstrated its potential in inhibiting enzymes critical for viral polymerization, highlighting its significance in antiviral drug discovery.

The compound's role extends beyond pharmaceuticals into materials science. Its aromatic structure and halogen substituents make it a candidate for polymer additives that enhance thermal stability and flame retardancy. In this context, Phenol,2-chloro-3,4-dimethyl- contributes to the development of advanced materials with improved performance characteristics.

The synthesis of Phenol,2-chloro-3,4-dimethyl- typically involves chlorination and methylation reactions starting from phenol derivatives. Advances in catalytic methods have enabled more efficient and selective transformations, reducing byproduct formation and improving yields. These methodologies align with the growing emphasis on green chemistry principles, ensuring sustainable production processes.

In academic research, the study of Phenol,2-chloro-3,4-dimethyl- continues to evolve with new computational techniques providing deeper insights into its reactivity and mechanism-based drug design. Molecular modeling studies have revealed how subtle changes in its structure can modulate biological activity, guiding the rational design of next-generation compounds.

The compound's stability under various conditions has also been explored in industrial applications. Its resistance to degradation under thermal stress makes it suitable for use in high-performance coatings and adhesives. Additionally, its solubility characteristics have been optimized for formulation into liquid crystals and other advanced materials.

The regulatory landscape for compounds like Phenol,2-chloro-3,4-dimethyl- is continually evolving to ensure safety and efficacy in multiple applications. Manufacturers must adhere to stringent guidelines to evaluate their environmental impact and potential health effects. This regulatory focus underscores the importance of rigorous testing protocols before commercialization.

The future prospects for Phenol,2-chloro-3,4-dimethyl- are promising as research continues to uncover new applications. Collaborative efforts between academia and industry are expected to drive innovation in drug discovery and material science. The compound's versatility ensures its continued relevance as a key intermediate in modern chemical research.

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